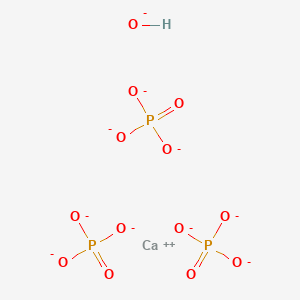
Calcium hydroxide phosphate (Ca5(OH)(PO4)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydroxide phosphate, also known as hydroxyapatite, is a naturally occurring mineral form of calcium apatite with the chemical formula Ca5(OH)(PO4)3. It is a significant component of bone and teeth, making up about 70% of human bone by weight. This compound is also found in phosphate rock and is used extensively in various industrial and biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hydroxide phosphate can be synthesized through several methods, including:
Wet Chemical Precipitation: This involves reacting calcium nitrate with potassium dihydrogen phosphate in an aqueous solution, followed by adjusting the pH to precipitate the compound.
Hydrothermal Methods: This method involves the reaction of calcium hydroxide and orthophosphoric acid under high temperature and pressure conditions.
Sol-Gel Methods: This involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of calcium hydroxide phosphate often involves the use of natural sources such as eggshells, oyster shells, and animal bones. These materials are processed to extract calcium and phosphate, which are then reacted under controlled conditions to produce the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium hydroxide phosphate undergoes several types of chemical reactions, including:
Acid-Base Reactions: It reacts with acids such as hydrochloric acid to form calcium chloride, water, and phosphoric acid.
Hydrolysis: It can undergo hydrolysis in the presence of water to form calcium ions, phosphate ions, and hydroxide ions.
Common Reagents and Conditions
Hydrochloric Acid: Used in acid-base reactions to produce calcium chloride and phosphoric acid.
Water: Used in hydrolysis reactions to produce calcium ions and phosphate ions.
Major Products Formed
Calcium Chloride: Formed in acid-base reactions with hydrochloric acid.
Phosphoric Acid: Formed in acid-base reactions with hydrochloric acid.
Calcium Ions and Phosphate Ions: Formed in hydrolysis reactions.
Scientific Research Applications
Calcium hydroxide phosphate has a wide range of scientific research applications, including:
Biomedical Applications: It is used in the production of artificial bones and teeth, as well as in bone grafts and dental implants due to its biocompatibility and similarity to natural bone mineral.
Environmental Applications: It is used in the remediation of water, air, and soil pollution due to its ability to adsorb heavy metals and other contaminants.
Industrial Applications: It is used as a source of phosphate in various industrial processes, including the production of fertilizers and detergents.
Mechanism of Action
The mechanism of action of calcium hydroxide phosphate involves its interaction with biological tissues and environmental contaminants. In biomedical applications, it promotes bone growth and repair by providing a scaffold for new bone formation. It also interacts with cells and proteins to enhance the healing process . In environmental applications, it adsorbs heavy metals and other contaminants through ion exchange and surface complexation mechanisms .
Comparison with Similar Compounds
Calcium hydroxide phosphate is often compared with other calcium phosphate compounds, such as:
Tricalcium Phosphate (Ca3(PO4)2): Unlike calcium hydroxide phosphate, tricalcium phosphate is more soluble in water and is often used as a food additive and in medical applications.
Dicalcium Phosphate (CaHPO4): This compound is used as a dietary supplement and in the production of animal feed.
Fluorapatite (Ca5(PO4)3F): This compound is similar to calcium hydroxide phosphate but contains fluoride ions instead of hydroxide ions.
Calcium hydroxide phosphate is unique due to its high biocompatibility and similarity to natural bone mineral, making it particularly valuable in biomedical applications .
Properties
IUPAC Name |
calcium;hydroxide;triphosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.3H3O4P.H2O/c;3*1-5(2,3)4;/h;3*(H3,1,2,3,4);1H2/q+2;;;;/p-10 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZSNVOPYOYIKJ-UHFFFAOYSA-D |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaHO13P3-8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B8191436.png)
![2-O-tert-butyl 1-O-methyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B8191441.png)







![1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)phenoxy]-, 1,1-dimethylethyl ester](/img/structure/B8191503.png)




